molecular formula C16H23BO2 B2839260 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane CAS No. 2562304-56-5

4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane

Cat. No.: B2839260
CAS No.: 2562304-56-5
M. Wt: 258.17
InChI Key: ISDBZXSCQYJSAO-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is a boronic ester compound known for its stability and versatility in organic synthesis. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds, pharmaceuticals, and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with phenylboronic acid derivatives. One common method includes the following steps:

    Formation of Boronic Ester: Reacting pinacol with phenylboronic acid in the presence of a dehydrating agent such as toluene or benzene under reflux conditions.

    Cyclization: The intermediate product undergoes cyclization to form the dioxaborolane ring.

Industrial Production Methods: Industrial production often scales up these reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, enhancing the efficiency and safety of the process.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or peracids, to form boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes using reducing agents such as lithium aluminum hydride.

    Substitution: It participates in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, alcohols, and thiols under mild conditions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: Essential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of drug molecules due to its ability to form stable carbon-boron bonds.

    Bioconjugation: Employed in the development of bioconjugates for targeted drug delivery and diagnostic applications.

Industry:

    Materials Science: Used in the production of polymers and advanced materials with specific properties.

    Electronics: Applied in the manufacture of organic electronic devices due to its conductive properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-boron bonds, which are crucial in many organic reactions. The boron atom in the dioxaborolane ring acts as an electron-deficient center, facilitating various nucleophilic and electrophilic reactions. This property makes it an excellent candidate for catalysis and synthesis in organic chemistry.

Comparison with Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in similar applications but with different reactivity and stability profiles.

    Pinacolborane: A simpler boronic ester with fewer steric hindrances, making it more reactive in certain conditions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: A closely related compound with a phenyl group instead of the cyclopropyl group, offering different steric and electronic properties.

Uniqueness: 4,4,5,5-Tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane is unique due to its specific steric configuration and electronic properties, which enhance its stability and reactivity in various chemical reactions. The presence of the cyclopropyl group provides additional steric hindrance, making it more selective in certain reactions compared to its analogs.

This comprehensive overview highlights the significance of this compound in various fields, from organic synthesis to industrial applications. Its unique properties and versatility make it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-8-6-12(7-9-13)16(5)10-11-16/h6-9H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDBZXSCQYJSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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